5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-6-8-5-9(13)11-7-10(8)1-3-14-4-2-10/h8,12H,1-7H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGWDHOMJHNFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC(=O)CC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one typically involves the reaction of tris(hydroxymethyl)aminomethane hydrochloride with 1,1-dimethoxycyclohexane in the presence of para-toluenesulfonic acid monohydrate. The reaction is carried out in an anhydrous N,N-dimethylformamide (DMF) solvent under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) can be employed under basic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one exerts its effects is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The spiro[5.5]undecan-3-one scaffold is versatile, with modifications at positions 2, 4, 5, and 9 significantly altering chemical and biological behavior. Key analogs include:
Key Observations :
- Hydrophilicity vs. Lipophilicity : The hydroxymethyl group in the target compound likely increases water solubility compared to the trifluoromethyl analog but may reduce membrane permeability relative to lipophilic substituents like indole .
- Synthetic Flexibility : Substituents at position 5 (e.g., -CF3, -NH2, -CH2OH) allow for tailored modifications for drug discovery or material science .
Antihypertensive Agents
- 9-(2-Indol-3-ylethyl) derivative: Demonstrated the highest potency in spontaneously hypertensive rats (SHR), with activity linked to peripheral α1-adrenoceptor blockade .
- Lower alkyl substituents : Methyl or ethyl groups at positions 4 or 5 retained activity, while bulky groups (e.g., i-propyl, n-butyl) reduced efficacy .
Antimicrobial and Functional Metabolites
Physical-Chemical Properties
While direct data for the hydroxymethyl compound are lacking, inferences can be made:
Biological Activity
5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one is a unique spiro compound characterized by its distinctive structural features, including a spiro junction between a six-membered ring and a five-membered ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : C10H17NO3
- Molecular Weight : 199.25 g/mol
- CAS Number : 1936347-87-3
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The unique hydroxymethyl group may play a critical role in enhancing its interaction with molecular targets involved in cell proliferation and survival.
The biological activity of this compound is thought to be mediated through interactions with enzymes and receptors via hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, contributing to its antimicrobial and anticancer effects.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1,4,9-Triazaspiro[5.5]undecan-2-one | Potent METTL3 inhibition | Involved in RNA modification |
| 1,7-Dioxaspiro[5.5]undecane | Studied for hydrogen bonding properties | Structural stability |
| This compound | Antimicrobial and anticancer properties | Hydroxymethyl group enhances reactivity |
This table illustrates how this compound stands out due to its specific structural features that may enhance its biological activity compared to similar compounds.
Study on Antimicrobial Activity
In a study published in Molecules, the antimicrobial efficacy of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .
Study on Anticancer Effects
Another investigation focused on the anticancer properties of this compound using various human cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, suggesting strong anticancer potential through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
